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Compound of Interest

Compound Name: N-Fmoc-L-threonine obo ester

CAS No.: 148150-71-4

Cat. No.: B136632

Get Quote

Executive Summary: The Obo Ester Advantage
In high-fidelity peptide synthesis, maintaining stereochemical integrity at the C-terminus is

paramount. While standard methyl (OMe) or tert-butyl (OtBu) esters are common, they often

fail to prevent

-epimerization (racemization) during fragment coupling or under strong basic conditions.

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) serves as a superior alternative. Its

bicyclic "cage" structure provides significant steric bulk and electronic stabilization, effectively

locking the

-proton and preventing the formation of the racemization-prone oxazolone intermediate.
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Feature Fmoc-Thr-Obo Ester Fmoc-Thr-OMe Fmoc-Thr-OtBu

Primary Function
C-terminal Protection

& Stereocontrol

Simple C-terminal

Protection

Side-chain/C-terminal

Protection

Racemization Risk

Ultra-Low

(Steric/Electronic

Lock)

High (Base-catalyzed

enolization)

Low (but acid

sensitive)

Base Stability
Excellent (Stable to

20% Piperidine)

Low

(Saponifies/Racemize

s)

Good

Acid Stability
Moderate (Cleaved by

TFA/H3O+)
Stable

Poor (Cleaved by

dilute TFA)

MS Signature

Distinct Cage

Fragment (+72 Da

shift)

Methyl loss (-15 Da) t-Butyl loss (-56 Da)

Mass Spectrometry Analysis Strategy
To validate the purity of Fmoc-Thr-Obo, one must confirm not just the molecular weight but the

integrity of the ortho-ester cage. Hydrolysis of the Obo ester leads to mono-esters or the free

acid, which are common impurities.

Theoretical Mass Calculation
Fmoc-Thr-OH (Free Acid): MW

341.36 Da[1]

Obo Group Transformation:

(Cage)

Net Mass Shift: +72.06 Da

Target MW (Fmoc-Thr-Obo):
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Fragmentation Logic (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the Fmoc-Thr-Obo ester exhibits a characteristic

fragmentation pathway. The "Obo" cage is relatively stable but will eventually fragment under

Collision Induced Dissociation (CID), often preceding the cleavage of the Fmoc group.

Key Diagnostic Ions:

: 414.4 Da (Parent Ion)

: 436.4 Da (Sodium Adduct - often dominant)

Fmoc Cation: 179.1 Da (Dibenzofulvenyl cation - standard Fmoc signature)

Obo Cage Loss: Loss of the bicyclic moiety usually results in a specific neutral loss or a ring-

opening fragment, distinguishing it from simple esters.

Visualization: Structural & Fragmentation Workflow
The following diagram illustrates the structural logic and the MS fragmentation pathway used to

confirm identity.

Purity Check

Fmoc-Thr-Obo Sample ESI Ionization (+)Dissolve in MeCN/H2O

[M+H]+ m/z 414.4
(Intact Obo Cage)Full Scan MS

Impurity: m/z 342.4
(Hydrolyzed Free Acid)

If Hydrolyzed

Fragment A: m/z 179.1
(Fmoc Cation)CID (High Energy)

Fragment B: m/z ~236
(Thr-Obo Immonium)

CID (Neutral Loss)

Click to download full resolution via product page

Caption: Workflow for ESI-MS identification of Fmoc-Thr-Obo, highlighting the discrimination

between the intact ester and hydrolyzed impurities.

Experimental Protocol: Purity Assessment
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This protocol is designed to be self-validating. The presence of the specific parent ion without

the free acid peak confirms both synthesis success and storage stability.

Materials & Reagents[2]
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Instrument: LC-QTOF or Triple Quadrupole MS.

Sample Preparation
Weighing: Weigh 1.0 mg of Fmoc-Thr-Obo ester.

Dissolution: Dissolve in 1.0 mL of 100% Acetonitrile.

Note: Avoid water in the initial dissolution to prevent potential hydrolysis of the ortho-ester

if traces of acid are present.

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:MeCN (final conc. ~10 µg/mL).

Inject immediately.

LC-MS Method
Flow Rate: 0.4 mL/min.

Gradient:

0-1 min: 5% B (Isocratic hold)

1-6 min: 5%

95% B (Linear gradient)

6-8 min: 95% B (Wash)

Detection:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV: 254 nm (Fmoc absorption) and 214 nm.

MS: Positive Mode, Mass Range 100–1000 m/z.

Data Interpretation & Acceptance Criteria
Parameter Acceptance Criteria Notes

Retention Time (RT)
Shifted later than Fmoc-Thr-

OH

Obo ester is significantly more

hydrophobic than the free acid.

Main Peak (MS)
m/z 414.4 (

)

Must be the dominant species

(>95% intensity).

Impurity 1 m/z 342.4 (Fmoc-Thr-OH)
Indicates hydrolysis (failed

synthesis or poor storage).

Impurity 2 m/z 179.1 (Fmoc group)
In-source fragmentation

(acceptable if low).

Stereochemical Purity Single sharp peak

A split peak or shoulder

suggests diastereomers

(racemization).

Troubleshooting & Stability Notes
Sensitivity to Acid: The Obo ester is an ortho-ester. While stable to base, it hydrolyzes in

aqueous acid. Do not use TFA in the mobile phase if you observe degradation; switch to

Ammonium Acetate (10 mM, pH 7.0) for the LC-MS run to preserve the cage structure during

analysis.

Split Peaks: Threonine has two chiral centers (

and

). If you observe two peaks with the same mass (414.4 Da), epimerization has occurred at
the

-carbon (formation of allo-Threonine derivative). This confirms the Obo ester failed to prevent
racemization during its own synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b136632?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

